Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 502841-88-5
VCID: VC5917912
InChI: InChI=1S/C13H19NO2.ClH/c1-3-10-5-7-11(8-6-10)12(14)9-13(15)16-4-2;/h5-8,12H,3-4,9,14H2,1-2H3;1H
SMILES: CCC1=CC=C(C=C1)C(CC(=O)OCC)N.Cl
Molecular Formula: C13H20ClNO2
Molecular Weight: 257.76

Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride

CAS No.: 502841-88-5

Cat. No.: VC5917912

Molecular Formula: C13H20ClNO2

Molecular Weight: 257.76

* For research use only. Not for human or veterinary use.

Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride - 502841-88-5

Specification

CAS No. 502841-88-5
Molecular Formula C13H20ClNO2
Molecular Weight 257.76
IUPAC Name ethyl 3-amino-3-(4-ethylphenyl)propanoate;hydrochloride
Standard InChI InChI=1S/C13H19NO2.ClH/c1-3-10-5-7-11(8-6-10)12(14)9-13(15)16-4-2;/h5-8,12H,3-4,9,14H2,1-2H3;1H
Standard InChI Key BGDHHQJLCZDXAJ-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C(CC(=O)OCC)N.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a propanoate ester backbone with an amino group at the β-position and a 4-ethylphenyl substituent. The hydrochloride salt formation enhances stability and solubility, a common trait in β-amino acid derivatives . The molecular formula is inferred as C13H20ClNO2\text{C}_{13}\text{H}_{20}\text{ClNO}_2, with a molecular weight of approximately 257.75 g/mol, extrapolated from analogs like the 4-methylphenyl variant (243.73 g/mol) and the 4-isopropylphenyl derivative (271.78 g/mol) .

The ethyl group at the para position of the phenyl ring introduces moderate steric bulk compared to smaller (e.g., methyl) or larger (e.g., isopropyl) substituents, potentially influencing crystallinity and intermolecular interactions. The SMILES notation is theorized as CCOC(=O)CC(C1=CC=C(C=C1)CC)N.Cl\text{CCOC(=O)CC(C1=CC=C(C=C1)CC)N.Cl}, derived from the 4-methylphenyl analog’s SMILES string .

Synthesis and Characterization

Synthetic Pathways

The synthesis of β-amino acid esters typically involves Michael addition of amines to α,β-unsaturated esters, followed by acidification to form hydrochloride salts . For the 4-ethylphenyl variant, a plausible route includes:

  • Michael Addition: Reaction of 4-ethylbenzaldehyde with ethyl acrylate in the presence of ammonia or a primary amine, yielding ethyl 3-amino-3-(4-ethylphenyl)propanoate.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

This method aligns with protocols for the 4-chlorophenyl and 4-isopropylphenyl analogs, where yields of 60–75% are reported.

Spectroscopic Characterization

  • NMR: The 1H^1\text{H} NMR spectrum (predicted) would show signals for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), aromatic protons (δ 7.2–7.4 ppm, doublet), and the ethyl group on the phenyl ring (δ 1.2–1.3 ppm, triplet; δ 2.5–2.7 ppm, quartet) .

  • IR: Stretching vibrations for the ester carbonyl (~1740 cm1^{-1}), ammonium N–H (~2800–3000 cm1^{-1}), and aromatic C=C (~1600 cm1^{-1}) .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound is expected to exhibit high solubility in polar solvents (e.g., water, ethanol) and limited solubility in nonpolar solvents like hexane. The 4-methylphenyl analog’s solubility in water is documented as >50 mg/mL , suggesting similar behavior for the ethyl derivative. Stability under ambient conditions is likely comparable to related compounds, which show no decomposition at room temperature for ≥12 months .

Crystallinity and Melting Point

The melting point is estimated at 180–190°C, intermediate between the 4-methylphenyl (175–178°C) and 4-isopropylphenyl (192–195°C) derivatives. Crystallinity is influenced by the ethyl group’s balance between steric hindrance and lattice packing efficiency.

Pharmacological and Industrial Applications

Agrochemical Uses

Analogous compounds exhibit herbicidal and fungicidal activity. The 4-methylphenyl derivative’s efficacy against Fusarium species suggests that the ethyl variant could be explored for similar applications.

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